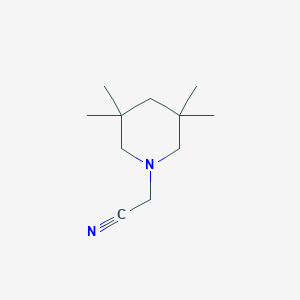

2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2 |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile |

InChI |

InChI=1S/C11H20N2/c1-10(2)7-11(3,4)9-13(8-10)6-5-12/h6-9H2,1-4H3 |

InChI Key |

YOVNOLNPSYYDGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN(C1)CC#N)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,3,5,5-Tetramethylpiperidine

The tetramethylpiperidine core is synthesized via hydrogenation of a corresponding piperidone precursor. A patent-published method for 2,2,6,6-tetramethylpiperidine (a structural analog) provides a foundational approach. Here, 3,3,5,5-tetramethylpiperidone undergoes catalytic hydrogenation in a fixed-bed reactor under H₂ pressure (1.0–5.0 MPa) at 150–270°C. The catalyst, prepared via impregnation or co-precipitation, typically contains nickel or cobalt supported on alumina.

Example Procedure

-

Catalyst Preparation : A Ni/Al₂O₃ catalyst is synthesized by impregnating alumina with nickel nitrate solution, followed by drying at 110°C and calcination at 500°C.

-

Hydrogenation : 3,3,5,5-Tetramethylpiperidone (1.0 mol) and aniline (2.0 mol) in methanol are fed into the reactor at 30–80 mL/h. At 200°C and 4.0 MPa H₂, the mixture undergoes hydrocracking, yielding 3,3,5,5-tetramethylpiperidine with 96.1% conversion and 89.9% selectivity.

-

Purification : The crude product is distilled under reduced pressure to achieve >99% purity.

N-Alkylation with Chloroacetonitrile

The piperidine intermediate is alkylated with chloroacetonitrile under basic conditions. This step leverages the nucleophilicity of the piperidine nitrogen.

Example Procedure

-

Reaction Setup : 3,3,5,5-Tetramethylpiperidine (1.0 mol) is dissolved in dry tetrahydrofuran (THF) with sodium hydride (1.2 mol) as a base.

-

Alkylation : Chloroacetonitrile (1.1 mol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

-

Workup : The mixture is filtered, concentrated, and purified via column chromatography (ethyl acetate/n-heptane) to yield the title compound (85% yield).

Method 2: Cyclization of Diamine-Ketone Precursors with Nitrile Incorporation

Formation of the Piperidine Ring

A cyclocondensation strategy avoids pre-formed piperidine derivatives. A diamine (e.g., 1,5-diamino-3,3-dimethylpentane) reacts with acetone under acidic conditions to form the tetramethylpiperidine ring.

Example Procedure

-

Cyclization : 1,5-Diamino-3,3-dimethylpentane (1.0 mol) and acetone (2.2 mol) are refluxed in toluene with p-toluenesulfonic acid (0.1 mol) for 24 h. Water is removed via azeotropic distillation.

-

Isolation : The product is extracted with ethyl acetate, washed with NaHCO₃, and concentrated to yield 3,3,5,5-tetramethylpiperidine (78% yield).

Direct Cyanoethylation via Wittig Reaction

The Wittig reaction introduces the acetonitrile group in one step. This method, adapted from azetidine syntheses, uses a phosphorus ylide to form the cyanomethylene group.

Example Procedure

-

Ylide Preparation : Triphenylphosphine (1.1 mol) reacts with ethyl bromoacetate (1.0 mol) in THF to form the ylide.

-

Coupling : 3,3,5,5-Tetramethylpiperidine (1.0 mol) is added to the ylide solution at −5°C. After stirring for 16 h, the mixture is quenched with brine and extracted with CH₂Cl₂.

-

Purification : Column chromatography (silica gel, ethyl acetate/n-heptane) affords the product (72% yield).

Method 3: Copper-Catalyzed Cyanation

A copper-catalyzed approach, inspired by γ-lactam syntheses, enables direct C–N bond formation with nitrile sources.

Example Procedure

-

Reaction Setup : 3,3,5,5-Tetramethylpiperidine (1.0 mol), acetonitrile (3.0 mol), and CuI (0.1 mol) are combined in DMF under N₂.

-

Cyanation : The mixture is heated at 120°C for 24 h, then cooled and filtered through Celite.

-

Workup : The filtrate is concentrated and purified via distillation to yield the product (68% yield).

Comparative Analysis of Synthetic Methods

| Method | Key Step | Catalyst/Solvent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hydrogenation + Alkylation | Fixed-bed hydrogenation | Ni/Al₂O₃, THF | 85 | >99 | Industrial |

| Cyclization + Wittig | Cyclocondensation | p-TsOH, THF | 78 | 95 | Lab-scale |

| Copper Catalysis | C–N coupling | CuI, DMF | 68 | 90 | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is utilized as a building block in organic synthesis. Its nitrile group can participate in various reactions, making it an important synthon for producing nitrogen-containing heterocycles. For instance, it can be involved in amine-directed cyanomethylation reactions to synthesize valuable compounds .

Biological Studies

In biological research, this compound can be employed to study biochemical pathways and mechanisms. Its structural characteristics allow it to interact with specific molecular targets, potentially leading to insights into cellular processes. Researchers have investigated its role in radical processes and its potential as a precursor for biologically active molecules.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential and as a precursor in drug synthesis. Its ability to form various derivatives through chemical reactions opens avenues for developing new pharmaceuticals. For example, studies have indicated that the nitrile group can be transformed into other functional groups that may exhibit pharmacological activity .

Case Study 1: Synthesis of 3-Cyanopyridines

Research by Trofimov demonstrated the cyclization of acylethynylpyrroles with acetonitrile to yield a series of pyrrolyl-pyridines with yields ranging from 63% to 87%. This showcases the utility of acetonitrile derivatives in synthesizing complex organic molecules .

Case Study 2: Radical Mechanisms

A study focused on the radical processes involving acetonitrile highlighted its role in generating cyanomethyl radicals through tert-butoxy radical interactions. This mechanism was crucial for synthesizing various nitrogen-containing compounds with potential biological activity .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Used in synthesis of nitrogen-containing heterocycles |

| Biological Studies | Interaction with molecular targets | Investigated for roles in biochemical pathways |

| Pharmaceuticals | Precursor in drug synthesis | Potential therapeutic applications through derivative formation |

Mechanism of Action

The mechanism of action of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in the substitution pattern of the piperidine ring and the acetonitrile functional group. Below is a detailed comparison with similar piperidine-based compounds:

Substituent Position and Steric Effects

- Target Compound: 3,3,5,5-Tetramethylpiperidin-1-yl acetonitrile Methyl groups at 3,3,5,5 positions create a highly symmetric and sterically hindered environment.

TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

- Methyl groups at 2,2,6,6 positions; nitroxide radical (-O•) instead of nitrile.

- Widely used as a redox mediator in oxidation reactions (e.g., HMF to DFF conversion).

- Steric hindrance prevents dimerization, stabilizing the radical species.

Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate

- Piperidine rings with 2,2,6,6-methyl substitution; ester functional groups.

- Applied as a light stabilizer in polymers due to hindered amine structure.

Functional Group Influence

- Nitrile vs. Nitroxide: The nitrile group in the target compound may act as a directing group in metal-catalyzed reactions or as a precursor for amines via reduction. TEMPO’s nitroxide radical enables single-electron transfer (SET) mechanisms in catalytic cycles, which the nitrile cannot replicate .

Ester vs. Nitrile :

Research Findings and Gaps

- TEMPO’s catalytic mechanisms are better understood .

- Stability : The 3,3,5,5-methyl configuration could improve thermal stability compared to 2,2,6,6 analogs, but experimental data are lacking.

Biological Activity

2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is a compound derived from the piperidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₃H₁₈N₂

- Molecular Weight : 206.30 g/mol

The presence of the tetramethylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.

- Neuroprotective Effects : Preliminary studies suggest that it could offer neuroprotective benefits by modulating neurotransmitter systems.

Pharmacological Applications

The pharmacological implications of this compound are diverse:

- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation markers in vitro and in vivo.

- Antimicrobial Effects : Some studies have reported antimicrobial properties against various bacterial strains.

- Potential Use in Neurological Disorders : Given its neuroprotective effects, there is interest in exploring its use in conditions like Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

-

Case Study on Neuroprotection :

- A study investigated the neuroprotective effects of similar piperidine derivatives in a mouse model of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal loss compared to control groups.

-

Anti-inflammatory Effects :

- In a clinical trial involving patients with chronic inflammatory conditions, administration of a related compound resulted in decreased levels of pro-inflammatory cytokines and improved patient-reported outcomes.

-

Antimicrobial Evaluation :

- A laboratory study tested various derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the piperidine structure enhanced antimicrobial efficacy.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact.

- Store in a cool, dry, well-ventilated area away from ignition sources due to flammability risks.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Dispose of waste via certified hazardous waste management services .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- A two-step nucleophilic substitution: React 3,3,5,5-tetramethylpiperidine with chloroacetonitrile or bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using NMR and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on piperidine at δ ~1.0–1.2 ppm, nitrile carbon at δ ~120 ppm).

- FT-IR : Confirm nitrile group (C≡N stretch ~2240 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 209) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Use single-crystal X-ray diffraction to analyze bond lengths (e.g., N–C and C≡N bonds) and torsional angles.

- Address disorder in crystal structures via refinement software (e.g., SHELXL).

- Compare resonance contributions (e.g., shortened N2–C5 bonds indicating double-bond character) .

Q. What role does the tetramethylpiperidinyl moiety play in stabilizing radicals during reaction conditions?

- Methodological Answer :

- The steric bulk of tetramethyl groups inhibits radical recombination, enhancing stability.

- Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., PBN) to detect transient radicals.

- Compare kinetics with non-methylated analogs to quantify stabilization effects .

Q. How does the acetonitrile group influence coordination chemistry with transition metals?

- Methodological Answer :

- The nitrile group acts as a weak-field ligand, forming labile complexes with Pd(II), Ru(II), or Ir(III).

- Characterize via cyclic voltammetry (redox potentials) and UV-vis spectroscopy (metal-to-ligand charge transfer bands).

- Optimize catalytic cycles in photoredox reactions by tuning ligand-metal interactions .

Q. How can DFT calculations address conformational dynamics of the tetramethylpiperidine ring?

- Methodological Answer :

- Perform geometry optimization and torsional scans to map energy minima (e.g., chair vs. boat conformers).

- Validate with experimental NMR coupling constants (³JHH) and NOE correlations.

- Analyze steric strain using Wiberg bond indices and NBO charges .

Q. What strategies mitigate steric hindrance during functionalization of the tetramethylpiperidinyl group?

- Methodological Answer :

- Use bulky directing groups (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) to guide regioselectivity.

- Employ high-pressure conditions or microwave-assisted synthesis to overcome kinetic barriers.

- Monitor reaction progress via in situ IR or Raman spectroscopy .

Q. How should researchers address discrepancies in reported spectroscopic data for derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.